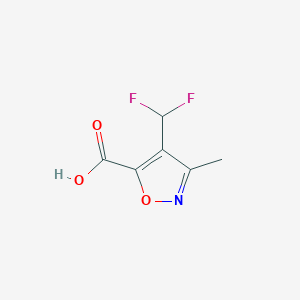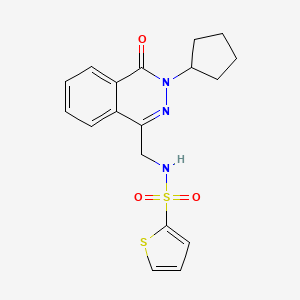![molecular formula C15H12O2 B2784427 3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400750-70-1](/img/structure/B2784427.png)
3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of an acetyl group at the 3’ position and a carbaldehyde group at the 4 position of the biphenyl structure. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
It is known that acylated aromatic compounds like this can interact with various biological targets, including enzymes and receptors .
Mode of Action
Acylated aromatic compounds are known to undergo friedel-crafts acylation reactions . This involves the introduction of an acyl group onto the aromatic ring, which can alter the compound’s interaction with its targets .
Biochemical Pathways
Acetyl-coa, a key precursor for many biochemical compounds, is known to be involved in various pathways, including the tricarboxylic acid cycle . It’s plausible that 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde, as an acylated compound, could influence these pathways.
Pharmacokinetics
The pharmacokinetics of similar acylated compounds have been studied .
Result of Action
Acylated aromatic compounds can have various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde. For instance, the compound’s solubility and stability can be affected by pH and temperature . Additionally, the presence of other substances in the environment can influence the compound’s interactions with its targets.
Analyse Biochimique
Biochemical Properties
It is known that acetyl groups play a crucial role in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Acetyl groups are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 120-121°C , suggesting it is stable under normal laboratory conditions.
Metabolic Pathways
The metabolic pathways involving 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde are not well-characterized. Acetyl groups are known to be involved in various metabolic pathways, including those related to energy production and protein modification
Transport and Distribution
It is known that acetyl-CoA, a molecule related to 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde, can be transported into the lumen of the endoplasmic reticulum, where it serves as a substrate for various biochemical reactions .
Subcellular Localization
The localization of a molecule within a cell can significantly impact its activity or function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and aluminum chloride (AlCl3) as a catalyst to introduce the acetyl group into the biphenyl structure. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Acetyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, providing insights into their functions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its derivatives have shown promise in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Comparaison Avec Des Composés Similaires
4-Acetylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Formylbiphenyl: Lacks the acetyl group, affecting its solubility and reactivity.
3’-Methoxy[1,1’-biphenyl]-4-carbaldehyde: Contains a methoxy group instead of an acetyl group, altering its chemical properties.
Uniqueness: 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde groups, which provide a combination of reactivity and stability. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
4-(3-acetylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQNXEJDOTXIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-1-[(4-nitrophenyl)amino]thiourea](/img/structure/B2784346.png)
![5-methyl-3-phenyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2784347.png)


![1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2784351.png)

![6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)


![N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride](/img/structure/B2784360.png)
![1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2784361.png)


